MOZ-IN-2

KAT6A Acetyltransferase Epigenetics

MOZ-IN-2 is the rigorously validated negative control for KAT6A inhibitor programs. Unlike active analogs (WM-1119, WM-8014), it shows no inhibition (IC50 >125 µM), enabling unambiguous baseline establishment in biochemical, CETSA, and cell-based senescence assays. Procure high-purity (≥98%) MOZ-IN-2 to eliminate scaffold-driven artifacts and ensure on-target conclusions.

Molecular Formula C17H13FN4O3S
Molecular Weight 372.4 g/mol
CAS No. 2055397-88-9
Cat. No. B15584905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMOZ-IN-2
CAS2055397-88-9
Molecular FormulaC17H13FN4O3S
Molecular Weight372.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H13FN4O3S/c18-16-7-6-12(13-8-9-19-20-11-13)10-15(16)17(23)21-22-26(24,25)14-4-2-1-3-5-14/h1-11,22H,(H,21,23)
InChIKeyWYMCVPPNOFFNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MOZ-IN-2 (CAS 2055397-88-9): A Structurally Defined Inactive Control for KAT6A/MOZ Acetyltransferase Research


MOZ-IN-2 (CAS 2055397-88-9), formally N'-(2-fluoro-5-(pyridazin-4-yl)benzoyl)benzenesulfonohydrazide, is a synthetically derived aryl sulfonohydrazide compound with a molecular weight of 372.37 g/mol . It is structurally classified as an inactive derivative of the lysine acetyltransferase 6A (KAT6A/MOZ) inhibitor WM-1119 . Biochemical characterization has demonstrated that MOZ-IN-2 does not inhibit KAT6A activity, exhibiting an IC50 greater than 125 µM in AlphaScreen enzymatic assays . This lack of functional activity defines its primary utility as a rigorously matched negative control compound for target engagement and phenotypic screening studies.

The Critical Distinction: Why MOZ-IN-2 Is Not a Low-Potency Inhibitor but a Verified Inactive Control


Generic substitution of MOZ-IN-2 for structurally related acylsulfonohydrazide KAT6A inhibitors such as WM-8014, WM-1119, or CTX-0124143 is scientifically invalid due to a fundamental divergence in functional activity [1]. While these compounds share a core sulfonohydrazide scaffold and target the Ac-CoA binding pocket of KAT6A with nanomolar to low micromolar potency, MOZ-IN-2 contains a specific substitution pattern that abolishes enzyme inhibition [2]. The compound's reported IC50 of >125 µM represents a greater than 15,000-fold reduction in potency compared to the active clinical probe WM-1119 (IC50 = 6.3 nM) . Consequently, any experiment requiring KAT6A catalytic inhibition will fail if MOZ-IN-2 is erroneously substituted, and any phenotypic effects attributed to it would constitute experimental artifacts rather than mechanism-based outcomes. Its value lies precisely in this absence of activity, making it indispensable for establishing assay baselines and ruling out off-target contributions from the chemical scaffold.

MOZ-IN-2 (CAS 2055397-88-9) Quantitative Differentiation Evidence Versus Active KAT6A Inhibitors


Functional Inactivity as a Differentiator: KAT6A Enzymatic IC50 Comparison

MOZ-IN-2 is characterized by a complete loss of KAT6A inhibitory activity relative to its active congeners. In a standardized AlphaScreen assay measuring acetyl-CoA-dependent histone H4 peptide acetylation by recombinant human KAT6A, MOZ-IN-2 exhibited no significant inhibition up to the highest tested concentration, with a reported IC50 greater than 125 µM . In contrast, the clinical probe WM-1119, which shares the same acylsulfonohydrazide chemotype, potently inhibits KAT6A with an IC50 of 6.3 nM (or 0.25 µM in cell-based assays) . The early-stage lead compound CTX-0124143, another structural analog, displays an IC50 of 1.0 µM [1]. This differential potency spans over four orders of magnitude, establishing MOZ-IN-2 as a genuine inactive control rather than a weak inhibitor.

KAT6A Acetyltransferase Epigenetics

Comparative Selectivity Profile: Binding Affinity to KAT6A and Related MYST Family Members

The functional inactivity of MOZ-IN-2 is mirrored by its lack of significant binding to KAT6A and related MYST family acetyltransferases. While active inhibitors like WM-1119 exhibit high-affinity binding to KAT6A (Kd = 2 nM) and demonstrate defined selectivity windows over KAT5 (Kd = 2,200 nM) and KAT7 (Kd = 500 nM) , MOZ-IN-2 shows no measurable binding affinity (Ki > 10,000 nM) for these or other assessed targets, including ADRA2A and SLC6A3 (DAT) [1]. This lack of engagement across the MYST family and beyond reinforces its utility as a clean negative control compound.

KAT6A KAT5 KAT7 Selectivity

Cellular Phenotypic Activity: Absence of Senescence Induction and Anti-Proliferative Effects

Active KAT6A inhibitors such as WM-8014 and WM-1119 are known to induce cellular senescence and inhibit proliferation in various cancer cell lines. For example, WM-8014 treatment of mouse embryonic fibroblasts (MEFs) resulted in an IC50 of 2.4 µM for proliferation arrest after 10 days . In contrast, MOZ-IN-2, due to its lack of KAT6A inhibition, does not trigger these senescence pathways or exert significant anti-proliferative effects at comparable concentrations [1]. This absence of cellular phenotype, directly linked to its enzymatic inactivity, makes MOZ-IN-2 an essential control for confirming that observed biological effects of active analogs are indeed mediated through KAT6A inhibition.

Senescence Anti-proliferative Cell Cycle

MOZ-IN-2 (CAS 2055397-88-9) Defined Application Scenarios in Epigenetic Drug Discovery


Negative Control for KAT6A Enzymatic Activity Assays

In biochemical assays (e.g., AlphaScreen, radiometric, or fluorescence-based formats) designed to measure KAT6A acetyltransferase activity, MOZ-IN-2 should be included at concentrations matching those of active test compounds (typically 1–100 µM) to establish the baseline signal corresponding to 0% inhibition . This controls for any assay interference caused by the compound's chemical scaffold, ensuring that observed inhibition by active compounds like WM-1119 or WM-8014 is due to genuine target engagement rather than nonspecific effects on assay components [1].

Control for Target Engagement Studies (CETSA and Pull-Down Assays)

In Cellular Thermal Shift Assays (CETSA) or affinity pull-down experiments aimed at confirming KAT6A target engagement, MOZ-IN-2 serves as a critical negative control. Because it does not bind to KAT6A (Ki > 10 µM), it will not induce the thermal stabilization or co-precipitation observed with active inhibitors like WM-1119 (Kd = 2 nM) . Using MOZ-IN-2 at equivalent concentrations allows researchers to confidently attribute positive stabilization signals to specific KAT6A binding by active analogs.

Phenotypic Screening Counter-Screen for Senescence and Proliferation Assays

In cell-based assays measuring senescence (e.g., SA-β-gal staining) or proliferation (e.g., colony formation, IncuCyte), MOZ-IN-2 should be used as a negative control to rule out scaffold-driven, KAT6A-independent effects. As it lacks the ability to induce senescence or inhibit proliferation, any such effects observed with active KAT6A inhibitors can be more confidently ascribed to on-target KAT6A inhibition . This is particularly important in cancer cell line panels where KAT6A dependency has been established.

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